molecular formula C17H24N2O2 B15232467 Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate

Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate

Cat. No.: B15232467
M. Wt: 288.4 g/mol
InChI Key: CVFURNFRYOKLKN-UHFFFAOYSA-N
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Description

Benzyl ((7-azaspiro[35]nonan-2-yl)methyl)carbamate is a chemical compound with the molecular formula C16H22N2O3 It belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 7-azaspiro[3.5]nonane-2-methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    2-oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features.

    N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: Compounds with similar spirocyclic cores but different substituents.

Uniqueness: Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is unique due to its specific benzyl carbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl N-(7-azaspiro[3.5]nonan-2-ylmethyl)carbamate

InChI

InChI=1S/C17H24N2O2/c20-16(21-13-14-4-2-1-3-5-14)19-12-15-10-17(11-15)6-8-18-9-7-17/h1-5,15,18H,6-13H2,(H,19,20)

InChI Key

CVFURNFRYOKLKN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(C2)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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